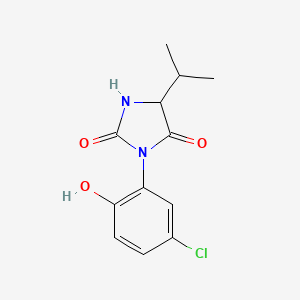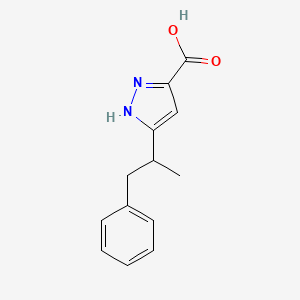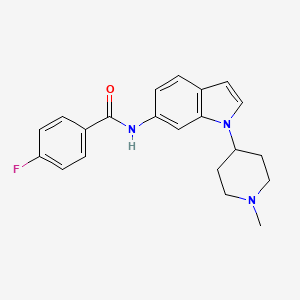
6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime typically involves the reaction of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways, while its antimicrobial activity might result from the disruption of microbial cell membranes .
類似化合物との比較
Similar Compounds
- 2-(Phenylamino)pyrimidine-4-carbaldehyde oxime
- 6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde
- 2-(Phenylamino)pyrimidine-4-carbaldehyde
Uniqueness
6-Methyl-2-(phenylamino)pyrimidine-4-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methyl group at the 6-position also influences its chemical properties and interactions with biological targets .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C12H12N4O |
|---|---|
分子量 |
228.25 g/mol |
IUPAC名 |
(NE)-N-[(2-anilino-6-methylpyrimidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H12N4O/c1-9-7-11(8-13-17)16-12(14-9)15-10-5-3-2-4-6-10/h2-8,17H,1H3,(H,14,15,16)/b13-8+ |
InChIキー |
ZGFMKDHXXUVSOF-MDWZMJQESA-N |
異性体SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)/C=N/O |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C=NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)



![Rel-(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl 2H-chromene-3-carboxylate](/img/structure/B12940864.png)

![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-5-methoxy-O-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-L-tyrosine ethyl ester](/img/structure/B12940870.png)







